molecular formula C11H18ClNO3 B2823959 2-Chloro-N-[[1-(hydroxymethyl)-6-oxabicyclo[3.2.1]octan-5-yl]methyl]acetamide CAS No. 2411237-22-2

2-Chloro-N-[[1-(hydroxymethyl)-6-oxabicyclo[3.2.1]octan-5-yl]methyl]acetamide

Cat. No.: B2823959
CAS No.: 2411237-22-2
M. Wt: 247.72
InChI Key: OMCULLYTMMCTIZ-UHFFFAOYSA-N
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Description

2-Chloro-N-(hydroxymethyl)acetamide is a N-hydroxymethyl derivative of chloroacetamide . It is a white to light yellow powder to crystal .


Synthesis Analysis

One of the methods reported for its synthesis is by the reaction of 2-chloracetamide with formaldehyde . It may be used as a reagent in the synthesis of 1-(aminomethyl)-2-methoxynaphthalene hydrochloride .


Molecular Structure Analysis

The molecular formula of 2-Chloro-N-(hydroxymethyl)acetamide is C3H6ClNO2 and its molecular weight is 123.54 .


Chemical Reactions Analysis

2-Chloro-N-(hydroxymethyl)acetamide may be used as an amidomethylating reagent for N,N-dialkylanilines (Tscherniac-Einhorn reaction) .


Physical and Chemical Properties Analysis

The compound is solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air . The melting point is between 100.0 to 104.0 °C .

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating that it causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .

Properties

IUPAC Name

2-chloro-N-[[1-(hydroxymethyl)-6-oxabicyclo[3.2.1]octan-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO3/c12-4-9(15)13-6-11-3-1-2-10(5-11,7-14)8-16-11/h14H,1-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCULLYTMMCTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(C1)(OC2)CNC(=O)CCl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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